molecular formula C8H13NO2S B13620939 (S)-Methyl 2-isothiocyanato-3,3-dimethylbutanoate

(S)-Methyl 2-isothiocyanato-3,3-dimethylbutanoate

Cat. No.: B13620939
M. Wt: 187.26 g/mol
InChI Key: SZSAAZAWHLDEMX-ZCFIWIBFSA-N
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Description

Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate typically involves the reaction of an appropriate precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of a suitable amine with carbon disulfide and methyl iodide, followed by oxidation to form the isothiocyanate group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isothiocyanate group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate exerts its effects involves the interaction of the isothiocyanate group with biological molecules. This group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of enzyme activity or protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-isothiocyanato-3-methylbutanoate
  • Methyl (2S)-2-isothiocyanato-3,3-dimethylpentanoate
  • Methyl (2S)-2-isothiocyanato-3,3-dimethylhexanoate

Uniqueness

Methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate is unique due to its specific structural features, including the presence of the isothiocyanate group and the methyl ester. These features confer distinct reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

methyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate

InChI

InChI=1S/C8H13NO2S/c1-8(2,3)6(9-5-12)7(10)11-4/h6H,1-4H3/t6-/m1/s1

InChI Key

SZSAAZAWHLDEMX-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)N=C=S

Canonical SMILES

CC(C)(C)C(C(=O)OC)N=C=S

Origin of Product

United States

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